
5-Aminoimidazole-4-carboxamide
Overview
Description
Aminoimidazole carboxamide is a small molecule with the chemical formula C₄H₆N₄O. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms. This compound is known for its role as an intermediate in the biosynthesis of purines, which are essential components of nucleic acids. Aminoimidazole carboxamide has gained significant attention in scientific research due to its potential therapeutic applications and its ability to modulate various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminoimidazole carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed cyclization of amido-nitriles, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of aminoimidazole carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Aminoimidazole carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Ocular Health
Topical Application for Dry Eye Disease
Recent studies have demonstrated the efficacy of AICAR in treating dry eye disease. A study conducted on a mouse model of experimental dry eye (EDE) showed that topical application of 0.01% AICAR significantly improved clinical signs and reduced inflammation compared to control groups. This was evidenced by enhanced tear volume, tear film break-up time, and decreased levels of inflammatory cytokines such as IL-1β and TNF-α . The findings suggest that AICAR could serve as a promising therapeutic agent for managing dry eye disease.
Oncology
Induction of Apoptosis in Cancer Cells
AICAR has been investigated for its potential to induce apoptosis in various cancer cell lines. In studies involving human myeloid cells, AICAR was shown to markedly inhibit cell proliferation in a dose-dependent manner and induce apoptosis through mechanisms involving caspase activation and reactive oxygen species (ROS) modulation . Furthermore, AICAR's ability to trigger differentiation in acute myeloid leukemia (AML) cells has been highlighted, suggesting its role as a differentiation therapy agent .
Metabolic Disorders
Effects on Glucose Homeostasis and Fat Accumulation
AICAR is recognized for its role in metabolic regulation, particularly in glucose metabolism. It has been shown to prevent fat gain and improve insulin sensitivity by activating AMPK pathways . Research indicates that AICAR administration can enhance glucose uptake in skeletal muscle and promote fat oxidation, making it a candidate for therapeutic strategies against obesity and type 2 diabetes .
Neuroprotection
Potential Therapeutic Effects in Ischemic Injury
The neuroprotective properties of AICAR have been explored in models of ischemic stroke. Studies indicate that AICAR can mitigate neuronal damage by preserving mitochondrial function and reducing oxidative stress during ischemic events . Its application in pharmacological screening has identified AICAR as a compound with potential protective effects against neuronal injury.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of aminoimidazole carboxamide involves its ability to activate AMP-activated protein kinase (AMPK). This activation occurs through the phosphorylation of the catalytic alpha subunit of AMPK, leading to increased metabolic activity and energy production . The compound also interacts with various molecular targets and pathways, including those involved in nucleotide synthesis and cellular stress responses .
Comparison with Similar Compounds
Aminoimidazole carboxamide is similar to other imidazole derivatives, such as:
AICA ribonucleotide: An intermediate in purine biosynthesis that also activates AMPK.
Guanine derivatives: Compounds involved in nucleotide metabolism with similar structural features.
The uniqueness of aminoimidazole carboxamide lies in its specific ability to modulate AMPK activity and its potential therapeutic applications in various diseases.
Conclusion
Aminoimidazole carboxamide is a versatile compound with significant importance in scientific research and industrial applications. Its unique chemical properties and ability to modulate key biochemical pathways make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Biological Activity
5-Aminoimidazole-4-carboxamide (AICAR) is a compound that has garnered significant attention in the fields of biochemistry and pharmacology due to its role as an activator of AMP-activated protein kinase (AMPK). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound, also known as AICAR, is involved in purine metabolism and is a precursor in the biosynthesis of adenosine monophosphate (AMP) through the action of adenine phosphoribosyltransferase. It exists across various organisms, from bacteria to humans, indicating its fundamental biological significance . AICAR has been shown to possess anti-inflammatory properties and may exert toxic effects at high concentrations .
AICAR activates AMPK, a key regulator of cellular energy homeostasis. This activation leads to various downstream effects, including:
- Increased Glucose Uptake : AICAR enhances glucose transport in skeletal muscle by promoting GLUT4 translocation to the plasma membrane, thereby improving insulin sensitivity .
- Muscle Adaptations : Chronic administration of AICAR has been associated with positive muscle adaptations, including increased mitochondrial biogenesis and improved muscle phenotype .
- Differentiation Induction : In hematopoietic cells, AICAR has been shown to induce differentiation in acute myeloid leukemia (AML) blasts resistant to traditional therapies like all-trans retinoic acid (ATRA) .
Table 1: Summary of Key Studies on AICAR
Study Highlights
- Cognitive Benefits : In a study involving healthy mice, daily subcutaneous injections of AICAR improved cognitive functions and altered muscle phenotype through AMPK activation .
- Differentiation in AML : AICAR was effective in inducing differentiation in primary AML blasts cultured ex vivo, suggesting potential for use in leukemia treatment .
- Skeletal Muscle Effects : Chronic treatment with AICAR significantly increased glucose uptake and GLUT4 content in rat skeletal muscles, mimicking the effects of exercise training .
Therapeutic Applications
The biological activity of AICAR suggests several potential therapeutic applications:
- Metabolic Disorders : Due to its role in enhancing insulin sensitivity and glucose uptake, AICAR may be beneficial for treating type 2 diabetes and obesity.
- Cancer Therapy : Its ability to induce differentiation in cancer cells presents opportunities for developing new treatments for hematological malignancies.
- Neuroprotection : The cognitive benefits observed in animal models indicate that AICAR could have applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard methods for identifying and quantifying AICAR in biological samples?
AICAR is typically identified using chromatographic and spectroscopic techniques. For example, reverse-phase HPLC coupled with UV detection can separate AICAR from cellular extracts, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure. In Methanothermobacter thermoautotrophicus, ZMP (AICAR ribonucleotide) was validated by comparing retention times and spectral data (UV absorbance, MS fragmentation) with a commercial standard . For quantification, enzymatic assays or isotope-dilution MS are recommended to improve specificity in complex matrices.
Q. How is AICAR biosynthesized in eukaryotic systems, and what genetic tools are used to study this pathway?
In Saccharomyces cerevisiae, AICAR is a key intermediate in the de novo purine biosynthesis pathway. The bifunctional enzymes Ade16p and Ade17p catalyze the conversion of AICAR to inosine monophosphate (IMP). Gene disruption studies (e.g., ade16/ade17 double knockouts) combined with subcellular fractionation and immunofluorescence reveal cytosolic localization of these enzymes. Expression profiling using epitope-tagged constructs shows differential regulation: ADE17 is repressed by adenine, while ADE16 is upregulated in nonfermentable carbon conditions .
Advanced Research Questions
Q. How does AICAR exert AMPK-independent effects on glucose metabolism in hepatocytes?
AICAR inhibits glucose phosphorylation independently of AMPK by disrupting glucokinase (GK) translocation. In AMPKα1/α2-deficient hepatocytes, AICAR reduces cytosolic ATP levels, which prevents GK movement from the nucleus to the cytosol. This mechanism was confirmed using ATP-depletion agents (e.g., oligomycin) and AMPK-knockout models. Experimental validation involves measuring intracellular ATP via luciferase assays and tracking GK localization with fluorescent tags .
Q. What experimental designs resolve contradictions in AMPK-dependent vs. AMPK-independent AICAR effects?
To distinguish between these mechanisms, researchers use:
- Genetic models : AMPKα1/α2 liver-specific knockout mice (as in hepatocyte studies) .
- Pharmacological inhibitors : Compound C (AMPK inhibitor) or constitutive-active AMPK mutants .
- Pathway-specific assays : Monitoring downstream targets (e.g., ACC phosphorylation for AMPK activity) alongside ATP levels and metabolic fluxes .
Q. How does AICAR modulate Th1/Th17 immune responses in inflammatory bowel disease (IBD) models?
In dextran sulfate sodium (DSS)-induced colitis, AICAR reduces proinflammatory cytokines (IL-6, IL-17, IFN-γ) via AMPK activation. Methodologies include:
- Cytokine profiling : ELISA or multiplex assays of colon homogenates.
- Flow cytometry : Quantifying Th1/Th17 cells in mesenteric lymph nodes.
- NF-κB inhibition assays : Electrophoretic mobility shift assays (EMSAs) to measure nuclear translocation in macrophages .
Q. What strategies are used to investigate AICAR’s anti-tumor effects in vitro and in vivo?
- In vitro : AICAR induces S-phase arrest in cancer cells via p21/p27 upregulation. Validate using flow cytometry (PI staining) and Western blotting for cell-cycle regulators .
- In vivo : Xenograft models treated with AICAR show reduced tumor growth. Immunohistochemistry of excised tumors confirms increased p53 and decreased phospho-Akt expression .
Q. Methodological Challenges
Q. How can researchers optimize AICAR delivery to avoid off-target effects in metabolic studies?
- Dose titration : Pre-testing IC50 values across cell lines.
- Control experiments : Comparing AICAR with direct AMPK activators (e.g., A-769662) to isolate AMPK-specific effects .
- Metabolic tracing : Using <sup>13</sup>C-labeled AICAR to track incorporation into purine pools .
Q. What assays are critical for studying AICAR’s role in mitochondrial vs. cytosolic one-carbon metabolism?
- Subcellular fractionation : Isolate mitochondria/cytosol to measure AICAR transformylase (ATIC) activity.
- Folate profiling : LC-MS quantification of 10-formyl-THF and other one-carbon carriers .
- CRISPR/Cas9 knockouts : Targeting mitochondrial vs. cytosolic folylpolyglutamate synthetase (FPGS) to dissect compartment-specific effects .
Q. Data Interpretation and Validation
Q. How to address discrepancies in AICAR’s immunomodulatory effects across disease models?
- Model-specific factors : Compare dosing regimens (e.g., 0.5 mg/g in colitis vs. 1 mg/g in encephalomyelitis) .
- Immune cell subset analysis : Single-cell RNA sequencing to identify AICAR-responsive populations (e.g., regulatory T cells vs. macrophages) .
Q. What statistical approaches ensure robustness in AICAR studies with small sample sizes?
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYTAVYBRSTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059891 | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
360-97-4 | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminoimidazole carboxamide | |
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Record name | Aminoimidazole carboxamide | |
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URL | https://www.drugbank.ca/drugs/DB06143 | |
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Record name | Colahepat | |
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Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |
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Record name | 5-Aminoimidazole-4-carboxamide | |
Source | EPA DSSTox | |
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Record name | 4-aminoimidazole-5-carboxamide | |
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Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |
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Record name | 5-Aminoimidazole-4-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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